Tantalum iodide

Overview

Description

Tantalum iodide is an inorganic compound with the chemical formula Ta₂I₁₀. It is also known as tantalum pentaiodide. This compound is a diamagnetic, black solid that hydrolyzes readily. This compound adopts an edge-shared bioctahedral structure, meaning that two TaI₅ units are joined by a pair of iodide bridges .

Mechanism of Action

Target of Action

Tantalum iodide is an inorganic compound with the chemical formula TaI4

Mode of Action

This compound is known to dissolve in water to give a green solution . The color fades when left in the air and produces a white precipitate This suggests that this compound may undergo some form of chemical reaction or physical change when exposed to different environments

Result of Action

It is known that this compound can form a green solution when dissolved in water, but the color fades when left in the air, producing a white precipitate . This suggests that this compound may undergo some form of chemical reaction or physical change when exposed to different environments.

Action Environment

The action of this compound can be influenced by environmental factors. For example, its solubility and color change in water suggest that it may interact differently in aqueous environments compared to dry environments . Additionally, the fact that the color of the solution fades when left in the air suggests that exposure to oxygen or other components of air may affect its properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tantalum iodide can be synthesized through the reaction of tantalum pentoxide with aluminum triiodide: [ 3 \text{Ta}_2\text{O}_5 + 10 \text{AlI}_3 \rightarrow 6 \text{TaI}_5 + 5 \text{Al}_2\text{O}_3 ] This reaction typically occurs at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is produced by reducing tantalum pentoxide with aluminum triiodide. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: Tantalum iodide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tantalum oxides.

Reduction: It can be reduced to form lower oxidation state iodides or elemental tantalum.

Substitution: this compound can participate in substitution reactions where iodide ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as aluminum, magnesium, or calcium are used.

Substitution: Various ligands can be used to replace iodide ions under appropriate conditions.

Major Products:

Oxidation: Tantalum oxides.

Reduction: Lower oxidation state iodides or elemental tantalum.

Substitution: Complexes with different ligands.

Scientific Research Applications

Tantalum iodide has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other tantalum compounds and in studying the reactivity of tantalum halides.

Biology and Medicine: While not directly used in biological systems, tantalum compounds are explored for their potential in medical devices due to their biocompatibility.

Industry: this compound is used in the production of high-purity tantalum metal and in the electronics industry for manufacturing capacitors and other components

Comparison with Similar Compounds

Niobium iodide (NbI₅): Shares a similar structure and reactivity with tantalum iodide.

Tantalum bromide (TaBr₅): Another halide of tantalum with similar chemical properties.

Tantalum chloride (TaCl₅): Similar in structure but with different reactivity due to the presence of chloride ions

Uniqueness: this compound is unique due to its specific reactivity with iodide ions, which can be different from the reactivity of bromides or chlorides. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

tantalum(5+);pentaiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5HI.Ta/h5*1H;/q;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISXNQITXACHNJ-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

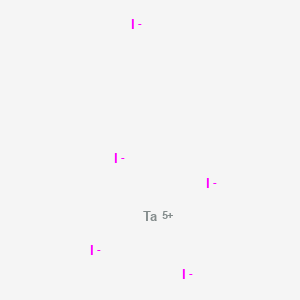

[I-].[I-].[I-].[I-].[I-].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TaI5, I5Ta | |

| Record name | tantalum(V) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tantalum(V)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

815.4702 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Tantalum iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14693-81-3 | |

| Record name | Tantalum iodide (TaI5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14693-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014693813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum iodide (TaI5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum pentaiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the composition of tantalum iodide formed at high temperatures?

A1: When tantalum and iodine react vigorously at temperatures between 370°C and 535°C, the primary product is this compound with the formula TaI2.8-3.0. []

Q2: Can this compound be used to produce high-purity tantalum metal?

A2: Yes, thermal dissociation of tantalum iodides on heated wires can produce high-purity tantalum metal. This method results in tantalum with minimal gaseous or metallic impurities, demonstrating plasticity suitable for pressing at room temperature. []

Q3: What is the crystal structure of this compound?

A3: Research has focused on redetermining the crystal structure of a specific this compound, Ta6I14. [] While the specific details of the structure would be found within the paper itself, this highlights the ongoing investigation into the structural complexities of these compounds.

Q4: Is there information available on the vapor pressure of this compound?

A4: While the provided abstracts do not contain specific data on the vapor pressure of this compound, one study investigated the saturation vapor pressure of TaI5 alongside niobium bromide and niobium iodide. [] This suggests that data on this important physical property does exist within the scientific literature.

Q5: Beyond the simple binary compounds, do more complex this compound species exist?

A5: Yes, research has explored the coordination chemistry of this compound clusters. One study focused on the interaction of the {Ta6I12}2+ cluster with thiocyanate ligands, resulting in the synthesis and structural characterization of a complex incorporating the cluster, potassium, dibenzo-24-crown-8, acetonitrile, tetraphenylphosphonium, and thiocyanate ions. [] This demonstrates the potential for this compound to form diverse and complex structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[c]thiophen-1(3H)-one](/img/structure/B75792.png)